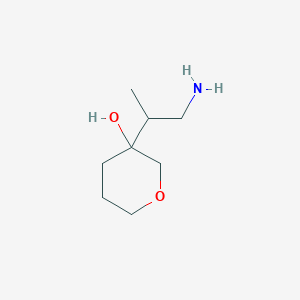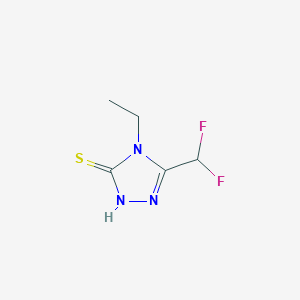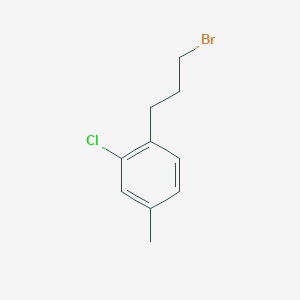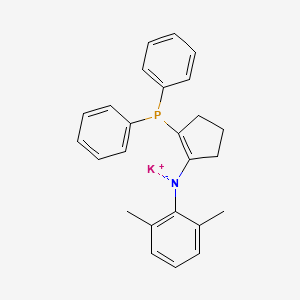
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Amino-1H-pyrazole: Shares the pyrazole ring structure but differs in the position and type of substituents.
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness: 2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-amino-1-(2,4-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-4-9-10(2)7(5)6(11)3-8/h4H,3,8H2,1-2H3 |
InChI-Schlüssel |
VEKMPXDYMYHGLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)





![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)



![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)

![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
